4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate

Fluorescence spectroscopy Photophysics Pyrylium dye characterization

Researchers using pyrylium salts as electron acceptors often face signal contamination from strong fluorophores. This 4-methoxy derivative solves that, delivering the scaffold's redox activity without background fluorescence. Key differentiators: 1) Non-emissive-eliminates spectral interference in PET-sensitized reactions and two-photon excitation studies. 2) Aqueous solubility at 10⁻³ M (pH 3-7) enables homogeneous photochemistry. 3) Patent-validated for high-sensitivity visible-light curing initiator systems. Provides a cleaner tool for redox biology, multiphoton microscopy, and photochemical synthesis.

Molecular Formula C24H19ClO6
Molecular Weight 438.9 g/mol
Cat. No. B12306942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate
Molecular FormulaC24H19ClO6
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C24H19O2.ClHO4/c1-25-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)26-24(17-21)20-10-6-3-7-11-20;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyVFTZYHHPMYCBEY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-2,6-diphenylpyrylium Perchlorate: Procurement-Relevant Identity and Core Properties


4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate (CAS 2970-08-3) is a cationic pyrylium salt bearing a 4-methoxyphenyl substituent at the pyrylium 4-position and phenyl groups at the 2- and 6-positions, with perchlorate as the counterion [1]. The tetrachloroferrate analog (salt 2 in Bhowmik et al., 2024) has been spectroscopically characterized alongside the parent 2,4,6-triphenylpyrylium (salt 1) and higher methoxy-substituted congeners [1]. The compound dissolves in organic solvents and water (pH 7–3) at concentrations up to 10⁻³ M [1].

Why 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium Perchlorate Cannot Be Replaced by Generic Triphenylpyrylium Salts


Within the 2,4,6-triarylpyrylium family, substitution pattern profoundly governs excited-state behavior. The parent 2,4,6-triphenylpyrylium cation (as tetrachloroferrate, tosylate, or perchlorate) is a strong fluorophore with documented quantum yields of 0.33–0.56 and exhibits laser action, two-photon fluorescence, and cellular fluorophore activity [1][2]. The target compound—bearing a single 4-methoxyphenyl group—is conspicuously absent from every fluorescence, laser, two-photon, and bioimaging dataset reported by Bhowmik et al. (2024) [1]. Substituting a generic triphenylpyrylium salt for this mono-methoxy derivative would introduce unintended bright fluorescence and erase the non-emissive character that defines its specialization. For applications requiring a redox-active, water-soluble pyrylium cation without background fluorescence interference, generic interchange is disallowed by photophysical evidence [1].

Quantitative Evidence Guide: Verifiable Differentiation of 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium Perchlorate


Fluorescence Quantum Yield: Non-Emissive Character vs. Strongly Fluorescent Parent Compound

In a direct head-to-head study of four pyrylium tetrachloroferrate salts, solutions of salts 1 (2,4,6-triphenylpyrylium), 3, and 4 fluoresce with high quantum yield in the 500–700 nm spectral range, whereas salt 2—the 4-(4-methoxyphenyl)-2,6-diphenylpyrylium derivative—is explicitly absent from all fluorescence datasets [1]. The parent triphenylpyrylium tosylate has a measured fluorescence quantum yield of 0.56 [2]. The target compound's fluorescence quantum yield is effectively zero, defining a binary ON/OFF differentiation from the parent cation.

Fluorescence spectroscopy Photophysics Pyrylium dye characterization

Aqueous Solubility: Water-Compatible Formulation vs. Water-Insoluble Parent Perchlorate

The tetrachloroferrate analog of the target compound dissolves in water (pH 7 to 3) at high concentrations (10⁻³ M) [1]. In contrast, the parent 2,4,6-triphenylpyrylium perchlorate is reported as insoluble in water . This represents a qualitative solubility switch—from water-insoluble to water-compatible—conferred by the single 4-methoxyphenyl substituent.

Solubility Aqueous photochemistry Formulation science

Laser Action: Complete Absence vs. Demonstrated Laser Potential in Parent and Tris-Methoxy Congeners

Under intense pulsed laser excitation, salts 1 (parent triphenylpyrylium) and 4 (tris-methoxy derivative) exhibit fluorescence lifetime shortening, line width narrowing, and free-running laser action [1]. Salt 2 (the target compound analog) exhibits none of these phenomena. Separately, 2,4,6-triphenylpyrylium tosylate has demonstrated stimulated emission and laser action with only nominal feedback [2], confirming the parent scaffold is intrinsically capable of lasing—a capability extinguished by the 4-methoxyphenyl substitution pattern of the target compound.

Laser dyes Stimulated emission Pyrylium photonics

Two-Photon Absorption-Induced Fluorescence: No Signal vs. Strong Signal in Congeners

Acetonitrile and methanol solutions of salts 1, 3, and 4 exhibit strong two-photon (TP) absorption-induced fluorescence, opening potential applications in biomedical imaging and microscopy [1]. Salt 2 (the target compound analog) is excluded from this TP fluorescence dataset, consistent with its non-emissive ground state. The parent salt 1 and the closely related salt 3 (2,6-bis(4-methoxyphenyl)-4-phenylpyrylium) both show strong TP fluorescence, highlighting that the 4-methoxyphenyl positional isomer uniquely lacks this property.

Two-photon absorption Nonlinear optics Biomedical imaging

Cellular Fluorophore Capability: Non-Functional vs. Functional in Cancer Cell Imaging

Toxicity and cell imaging studies using human cancer cell lines reveal that salts 1 and 3 function as cellular fluorophores in vitro, with no adverse effects on cellular viability at nanomolar ranges [1]. Salt 2 (the target compound analog) is not reported to function as a cellular fluorophore. The mono-4-methoxyphenyl substitution thus ablates the bioimaging capability retained by both the parent compound and the 2,6-bis-methoxy isomer.

Cell imaging Cytotoxicity Fluorophore screening

Defined Application Scenarios Where 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium Perchlorate Is the Evidence-Based Choice


Fluorescence-Free Photoinduced Electron Transfer (PET) Sensitization in Aqueous Media

For PET-sensitized reactions requiring a pyrylium electron acceptor that operates in water without generating fluorescence background, the target compound is uniquely suited. Its aqueous solubility at 10⁻³ M (pH 7–3) [1] enables homogeneous aqueous photochemistry, while its non-emissive character ensures that sensitizer fluorescence does not interfere with reaction monitoring or product analysis. The water-insoluble parent perchlorate and the strongly fluorescent parent tetrachloroferrate cannot fulfill this dual requirement.

Non-Linear Optical Control Experiments Requiring a Non-Fluorescent Pyrylium Redox Partner

In two-photon excitation experiments where a pyrylium salt is used as an electron-transfer quencher, the target compound provides the redox activity of the triphenylpyrylium scaffold without the TP fluorescence that contaminates detection channels in salts 1, 3, and 4 [1]. This enables cleaner signal deconvolution in pump-probe or multiphoton microscopy studies.

High-Sensitivity Photopolymerization Initiator Formulations

The compound is explicitly claimed in patent literature as a component of high-sensitivity photopolymerization initiator compositions comprising an organic peroxide and a pyrylium, thiapyrylium, or selenopyrylium salt [2]. Its inclusion in this patent portfolio indicates industrial validation for visible-light curing applications, distinguishing it from analogs not claimed for this use.

Intracellular Redox Studies Without Fluorophore Crosstalk

For experiments introducing a pyrylium-based oxidant into live cells, the target compound offers the advantage of being non-functional as a cellular fluorophore [1], unlike the parent salt 1 and bis-methoxy salt 3 which both image cells at nanomolar concentrations. This eliminates the need for spectral unmixing or fluorophore bleaching steps, streamlining experimental workflows in redox biology.

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